molecular formula C21H20N2O2S B2937814 1-(3-methylbenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899754-06-4

1-(3-methylbenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2937814
M. Wt: 364.46
InChI Key: VTMNXJNNCKDETM-UHFFFAOYSA-N
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Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structure, including the types and arrangement of its atoms.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound can undergo. It would include the reactants and products of these reactions, their mechanisms, and the conditions under which they occur.



Physical And Chemical Properties Analysis

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Scientific Research Applications

Concomitant Polymorphism Study

  • Polymorphism in Pyridine Derivatives : A study on N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide highlights its synthesis, characterization, and evaluation of antibacterial activities. The compound demonstrated efficient catalysis in the transfer hydrogenation reaction of ketones. Its polymorphic forms were analyzed using X-ray diffraction, showcasing the importance of molecular geometry in pharmaceutical applications (Özdemir et al., 2012).

Enaminoketones Investigation

  • Halogenation and Reactivity : Research on enaminoketones, including their halogenation and ability to form salts, underlines the chemical versatility and potential for creating new therapeutic molecules. The structural analysis supported by spectroscopic data provides insights into their chemical properties and potential applications (Jirkovsky, 1974).

Novel Derivatives Synthesis

  • Pyrazolo[1,5-a]pyrimidine Derivatives : A study on the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent reactions to yield pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their cytotoxic activity, indicating the potential for developing new anticancer drugs (Hassan et al., 2014).

Aromatic Polyamides and Polyimides

  • High-Performance Polymers : Research into aromatic polyamides and polyimides based on specific phthalimidine derivatives has revealed materials with high thermal stability and solubility in polar solvents. These polymers' properties, such as high glass transition temperatures and thermal decomposition points, make them suitable for advanced material applications (Yang & Lin, 1995).

Safety And Hazards

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Future Directions

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I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

1-[(3-methylphenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-15-7-5-8-16(13-15)14-23-12-6-9-17(21(23)25)20(24)22-18-10-3-4-11-19(18)26-2/h3-13H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMNXJNNCKDETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylbenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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